molecular formula C5H7CuO2+ B8117452 copper;(Z)-4-oxopent-2-en-2-olate

copper;(Z)-4-oxopent-2-en-2-olate

Cat. No.: B8117452
M. Wt: 162.65 g/mol
InChI Key: UDZUJCZMKJSDJC-LNKPDPKZSA-M
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Description

The compound with the identifier “copper;(Z)-4-oxopent-2-en-2-olate” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for copper;(Z)-4-oxopent-2-en-2-olate involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to meet commercial demands. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions: copper;(Z)-4-oxopent-2-en-2-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents

Properties

IUPAC Name

copper;(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Cu/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+2/p-1/b4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUJCZMKJSDJC-LNKPDPKZSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7CuO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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